2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
The compound "2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide" features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 5-chloro-2-methoxyphenyl group, contributing to its unique electronic and steric profile. This structure aligns with derivatives studied for anti-inflammatory, anti-exudative, and antimicrobial activities, as seen in structurally analogous compounds . The presence of chlorine and methoxy groups may enhance bioavailability and target binding, though direct biological data for this specific compound remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-14-6-4-3-5-12(14)17-22-23-18(24(17)20)28-10-16(25)21-13-9-11(19)7-8-15(13)27-2/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRKDZDIZODNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to other compounds, it may interact with a variety of cellular targets involved in cancer progression.
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes that may inhibit the growth and proliferation of cancer cells.
Biochemical Pathways
The compound may affect various biochemical pathways involved in cell growth and survival. The specific pathways and their downstream effects are currently unknown and require further investigation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound has shown anticancer activity in “60 lines screening” (NCI DTP protocol) in vitro. This suggests that the compound may have a cytotoxic effect on cancer cells, leading to their death and a reduction in tumor size.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 327.79 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound in focus has shown promising activity against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies indicate that compounds containing the triazole scaffold exhibit minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics. For instance, one study reported that triazole derivatives had MIC values ranging from 0.046 to 3.11 μM against MRSA, outperforming traditional antibiotics like vancomycin .
Antifungal Activity
The antifungal potential of triazoles is well-documented, particularly in the treatment of systemic fungal infections. The compound has been evaluated for its efficacy against several fungal pathogens, including Candida species. Triazole derivatives typically function by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that compounds similar to the one can inhibit tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Key factors include:
- Substituents on the triazole ring: Electron-donating groups enhance activity.
- Alkyl chain length: Longer chains can decrease activity due to steric hindrance.
- Aromatic rings: Presence of halogenated or methoxylated phenyl groups increases potency against certain pathogens .
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N-position significantly affected antibacterial activity, with some compounds exhibiting MIC values as low as 0.125 μg/mL against resistant strains .
- Antifungal Screening : Another study explored the antifungal properties of triazole derivatives against Candida albicans and reported effective inhibition at concentrations comparable to established antifungals like fluconazole .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, and medicine. This article explores its synthesis, properties, and applications in detail.
Structural Overview
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide contains a thiazolidinone ring, methoxyphenyl groups, and a propanamide moiety. Its molecular formula is with a molecular weight of approximately 486.6 g/mol.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Thiazolidinone Ring : Reaction of an amine with a thioamide under acidic conditions.
- Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution.
- Formation of the Propanamide Moiety : Finalized by reacting the intermediate with a propanoyl chloride derivative.
Industrial Production
For large-scale production, methods such as continuous flow chemistry may be employed to optimize yield and purity.
Chemistry
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
In biological research, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is investigated for:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : May interact with receptors to influence cellular signaling.
Medicine
The compound is being explored for various therapeutic effects:
- Anti-inflammatory Properties : Potential use in treating inflammatory diseases.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through modulation of signaling pathways like PI3K-AKT and MAPK.
Case Studies and Research Findings
- Anti-Cancer Research : Studies have shown that derivatives of thiazolidinone compounds exhibit significant cytotoxicity against various cancer cell lines. The structural features of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide may enhance its efficacy as an anticancer agent.
- Enzyme Inhibition Studies : Research indicates that compounds with thiazolidinone structures can act as effective inhibitors of certain enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Matters: The target compound’s 2-methoxyphenyl on the triazole (vs.
- Chlorine vs. Methoxy : The 5-chloro group on the acetamide phenyl (target) contrasts with the 4-butyl group in , likely altering lipophilicity and membrane permeability.
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., chlorine in ) or electron-donating groups (e.g., methoxy in the target) show enhanced anti-inflammatory or anti-exudative activity .
Physicochemical Properties
While specific data for the target compound (e.g., melting point, solubility) is unavailable, analogs suggest:
- Molecular Weight : ~450–500 g/mol, typical for bioactive small molecules.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization involves:
- Reagent selection : Use halogenating agents (e.g., thionyl chloride) for functional group activation and coupling agents (e.g., EDCI/HOBt) for amide bond formation .
- Reaction conditions : Temperature (60–80°C for triazole cyclization), solvent polarity (DMF or acetonitrile for solubility), and pH control (neutral to slightly basic for stability) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound from by-products .
- Analytical validation : Monitor reactions via TLC and confirm purity with HPLC (>95%) and /-NMR .
Basic Question: How is the structural integrity of this compound confirmed after synthesis?
Answer:
Characterization methodologies include:
- Spectroscopy :
- -NMR (400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- -NMR for carbonyl (C=O, ~170 ppm) and triazole carbons .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 485.08) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystals are obtainable) .
Basic Question: What preliminary assays are used to assess its biological activity?
Answer:
Initial screening involves:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Docking studies (AutoDock Vina) to predict binding affinity to targets like COX-2 or α-glucosidase .
Advanced Question: How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
Answer:
Address discrepancies via:
- Pharmacokinetic profiling : Measure solubility (logP via shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to identify critical pharmacophores .
- Mechanistic studies : Use CRISPR-Cas9 gene editing to validate target engagement in disease-relevant cell models .
Advanced Question: What strategies are effective for resolving regioselectivity challenges during triazole ring formation?
Answer:
Regiochemical control requires:
- Precursor design : Use Huisgen cycloaddition with azide-alkyne pairs to favor 1,4-disubstituted triazoles .
- Catalytic optimization : Copper(I) iodide or Ru-based catalysts to steer regioselectivity .
- Isotopic labeling : -labeled intermediates tracked via -NMR to confirm ring substitution patterns .
Advanced Question: How can computational methods enhance understanding of its mechanism of action?
Answer:
Computational approaches include:
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key binding residues .
- QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors to optimize bioactivity .
- ADMET prediction : SwissADME or pkCSM to forecast toxicity, BBB permeability, and CYP450 interactions .
Basic Question: What are the documented physicochemical properties critical for formulation?
Answer:
Key properties include:
- Solubility : LogP ~3.2 (calculated via ChemDraw) indicates moderate lipophilicity, requiring solubilizers (e.g., PEG 400) for in vivo dosing .
- Thermal stability : DSC/TGA to determine melting point (~180–200°C) and degradation thresholds .
- pKa : ~8.5 (calculated) for the sulfanyl group, influencing ionization in physiological pH .
Advanced Question: How do structural analogs compare in activity, and what SAR trends emerge?
Answer:
SAR trends from analogs (see Table 1):
| Analog Substituent | Activity (IC, µM) | Key Feature |
|---|---|---|
| 2-Methoxyphenyl (parent) | 12.3 (COX-2) | Baseline |
| 4-Fluorophenyl | 8.7 | Enhanced hydrophobicity |
| 3-Chloro-4-methylphenyl | 15.9 | Steric hindrance reduces binding |
| Data from indicate electron-withdrawing groups (e.g., -Cl) improve target affinity, while bulky substituents decrease potency. |
Advanced Question: What experimental designs mitigate oxidative degradation of the sulfanyl group?
Answer:
Stabilization strategies:
- Antioxidant additives : Use 0.1% BHT or ascorbic acid in stock solutions .
- Light exclusion : Store compounds in amber vials under nitrogen atmosphere .
- Degradation kinetics : Accelerated stability studies (40°C/75% RH) monitored via HPLC to identify degradation pathways .
Basic Question: What spectroscopic techniques differentiate this compound from structurally similar analogs?
Answer:
Discrimination via:
- 2D-NMR (HSQC/HMBC) : Correlate - couplings to confirm triazole connectivity and acetamide orientation .
- IR spectroscopy : Identify S-H stretch (~2550 cm) and C=O stretch (~1680 cm) .
- XPS : Sulfur 2p binding energy (~163 eV) confirms sulfanyl group oxidation state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
